6-Methyl-5-phenyl-3-pyridinamine
Description
Contextualizing Pyridinamine Scaffolds in Modern Organic Synthesis
Pyridinamine scaffolds, which feature a pyridine (B92270) ring bearing an amino group, are fundamental building blocks in modern organic synthesis. Their utility stems from the unique electronic properties of the pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom. This nitrogen atom imparts a degree of basicity and influences the reactivity of the entire ring system, making it prone to a variety of chemical transformations.
In synthetic chemistry, pyridinamines serve as versatile intermediates. The amino group can be readily acylated, alkylated, or used in coupling reactions to construct more complex molecular architectures. Furthermore, the pyridine ring itself can undergo substitution reactions, allowing for the introduction of diverse functional groups at various positions. This versatility makes pyridinamine scaffolds highly valuable in the construction of libraries of compounds for various applications.
Significance of Substituted Pyridinamine Derivatives in Heterocyclic Chemistry
The true value of the pyridinamine scaffold is unlocked through the synthesis of its substituted derivatives. The introduction of substituents onto the pyridine ring dramatically influences the molecule's steric and electronic properties, leading to a wide array of chemical behaviors and potential applications. For instance, the strategic placement of electron-donating or electron-withdrawing groups can fine-tune the reactivity of the amino group and the pyridine ring itself.
Substituted pyridinamine derivatives are integral to the field of heterocyclic chemistry. They are key precursors in the synthesis of fused heterocyclic systems, which are prevalent in biologically active molecules and functional materials. The development of novel synthetic methodologies to access these substituted derivatives is an active area of research, with a focus on efficiency, selectivity, and the introduction of diverse substitution patterns. A related compound, 6-Phenyl-3-pyridinamine, is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is also employed in the creation of complex organic molecules for new materials. chemimpex.com
Rationale for Academic Investigation of 6-Methyl-5-phenyl-3-pyridinamine
The specific academic interest in this compound stems from its unique substitution pattern. The presence of a methyl group at the 6-position and a phenyl group at the 5-position, in addition to the amino group at the 3-position, creates a sterically and electronically distinct molecule. This specific arrangement is anticipated to impart novel properties and reactivity compared to simpler pyridinamine derivatives.
Researchers are drawn to investigate this compound for several key reasons:
Exploration of Novel Synthetic Routes: The synthesis of this trisubstituted pyridine presents a challenge and an opportunity to develop new and efficient synthetic methodologies.
Intermediate for Complex Molecules: Given the utility of similar compounds, this compound is a prime candidate as a key intermediate for the synthesis of more complex and potentially biologically active molecules. The synthesis of a structurally related compound, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, highlights the potential of such scaffolds in medicinal chemistry.
Investigation of Physicochemical Properties: The interplay of the methyl, phenyl, and amino substituents is expected to result in interesting photophysical and electronic properties, making it a candidate for applications in materials science.
Ligand Development in Catalysis: The nitrogen atoms in the pyridine ring and the amino group can act as coordination sites for metal ions, suggesting potential applications as a ligand in catalysis.
Scope and Objectives of the Research Outline
The scope of this research outline is to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its chemical aspects. The primary objectives are:
To place the compound within the broader context of pyridinamine chemistry.
To explore potential synthetic strategies for its preparation based on established methods for related compounds.
To present its known or predicted physicochemical properties in a clear and accessible format.
To discuss the potential research applications of this compound based on the known utility of analogous structures.
This article will adhere strictly to these objectives, providing a focused and authoritative examination of this compound from a chemical research perspective.
Detailed Research Findings
While specific research exclusively detailing the synthesis and reactivity of this compound is not widely published, its properties and potential synthetic routes can be inferred from the extensive body of literature on related substituted pyridines.
Hypothetical Synthesis and Physicochemical Properties
Based on established synthetic methodologies for substituted pyridines, a plausible route to this compound could involve a multi-step synthesis starting from readily available precursors. The characterization of the final compound would rely on standard analytical techniques.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like DMSO, methanol |
| Technique | Expected Observations |
|---|---|
| 1H NMR | Signals corresponding to aromatic protons of the phenyl and pyridine rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. |
| 13C NMR | Resonances for the carbon atoms of the phenyl and pyridine rings, and a signal for the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of aromatic and methyl groups, and C=C/C=N stretching of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-methyl-5-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-12(7-11(13)8-14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
InChI Key |
ZLPMTCCBGNTZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 5 Phenyl 3 Pyridinamine and Analogues
Retrosynthetic Analysis for the 6-Methyl-5-phenyl-3-pyridinamine Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.com This approach allows for the logical design of a synthetic pathway.
Strategic Disconnections and Precursor Identification
The core structure of this compound presents several opportunities for strategic disconnections. A primary disconnection can be made at the C-N bond of the amino group, suggesting a late-stage amination of a suitable pyridine (B92270) precursor. Further disconnections of the pyridine ring itself can lead to various acyclic precursors.
A common strategy for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound like ethyl acetoacetate. advancechemjournal.commdpi.com Another approach is the Bohlmann–Rahtz pyridine synthesis, which utilizes the reaction of propargyl ketones with carbonyl compounds. researchgate.net Michael addition is also a viable pathway for constructing the pyridine ring. advancechemjournal.com
For the specific target, this compound, a retrosynthetic approach might involve the following key precursors:

Precursor A (A substituted pyridine): This precursor would already contain the methyl and phenyl groups at the desired positions. The synthesis would then focus on introducing the amino group at the 3-position.
Acyclic Precursors: Following a Hantzsch-type approach, the ring could be constructed from precursors such as a β-aminocrotonate derivative, a phenyl-substituted aldehyde, and an ammonia (B1221849) source.
Functional Group Interconversions in Pyridinamine Synthesis
Functional group interconversions (FGIs) are crucial for transforming one functional group into another, enabling the synthesis of complex molecules from simpler starting materials. fiveable.mesolubilityofthings.com In the context of pyridinamine synthesis, several FGIs are of key importance:
Reduction of a Nitro Group: A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. For instance, the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a key step in some processes, followed by reduction to the corresponding amine. google.com
Conversion of Halogens: Halopyridines are versatile intermediates that can be converted to aminopyridines through nucleophilic aromatic substitution. ntu.edu.sg
Oxidation and Reduction of Alcohols and Carbonyls: These transformations are fundamental in building the carbon skeleton of the pyridine ring from acyclic precursors. solubilityofthings.comimperial.ac.uk For example, primary alcohols can be oxidized to aldehydes, which are common starting materials in condensation reactions. solubilityofthings.com
Classical and Contemporary Approaches to Pyridinamine Ring Construction
The construction of the pyridine ring can be achieved through a variety of methods, ranging from well-established classical syntheses to more modern, often catalytic, approaches.
Multi-Step Synthesis Pathways Involving Pyridine Ring Formation
Many syntheses of substituted pyridines involve the de novo construction of the heterocyclic ring. These multi-step pathways offer flexibility in introducing a wide range of substituents.
Hantzsch Dihydropyridine (B1217469) Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia or an ammonium (B1175870) salt to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. mdpi.com
Bohlmann-Rahtz Pyridine Synthesis: This method provides an efficient route to trisubstituted pyridines by reacting enamines with propargyl ketones. researchgate.net
Guareschi-Thorpe Condensation: This reaction between a cyanoacetamide and a 1,3-diketone can be used to synthesize 2-pyridones, which can be further functionalized.
Kröhnke Pyridine Synthesis: This approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. researchgate.net
Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly relies on MCRs, which combine three or more starting materials in a single reaction vessel to form a complex product. researchgate.netnih.gov These reactions are highly efficient and atom-economical. For example, a three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig/Diels–Alder sequence. nih.gov
A variety of research has focused on the one-pot synthesis of highly substituted pyridines, which reduces the need for purification of intermediates and minimizes waste. researchgate.net For instance, a ruthenium(II)-catalyzed three-component reaction has been developed for the synthesis of 1,2-dihydropyridines. researchgate.net
Nucleophilic Substitution Strategies on Pyridine Ring Systems
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqquora.com This reactivity can be exploited to introduce amino groups onto a pre-formed pyridine ring.
Chichibabin Reaction: This classic reaction involves the direct amination of pyridine at the 2-position by heating with sodium amide in an inert solvent. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): Halopyridines, especially those with electron-withdrawing groups, readily undergo nucleophilic substitution with amines to yield aminopyridines. The reactivity order is typically 4-halo > 2-halo >> 3-halo. The reaction of methoxypyridines with amines in the presence of sodium hydride has also been reported as a method for nucleophilic amination. ntu.edu.sg The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity of the attack, with attack at the 2- and 4-positions leading to more stable intermediates where the negative charge can be delocalized onto the electronegative nitrogen atom. quora.comyoutube.com
Electrophilic Substitution Strategies on Pyridine Ring Systems
The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.orglibretexts.orggcwgandhinagar.com Reactions, when they do occur, typically require harsh conditions and proceed at the 3-position. libretexts.orgquimicaorganica.org
The low reactivity is attributed to two main factors: the inductive effect of the electronegative nitrogen and the formation of a pyridinium (B92312) ion in the acidic media often used for electrophilic substitution, which further deactivates the ring. uoanbar.edu.iqlibretexts.org Friedel-Crafts alkylations and acylations are generally not successful on pyridine itself. libretexts.orgmatanginicollege.ac.in
However, the reactivity can be enhanced by activating the pyridine ring, for example, by forming the pyridine-N-oxide. This modification increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. gcwgandhinagar.commatanginicollege.ac.in
Direct Amination and Methylation Strategies on Precursors
Direct functionalization of pyridine rings is an atom-economical approach to introduce necessary substituents.
Direct Amination: The Chichibabin reaction is a classic method for the direct amination of pyridines, typically using sodium amide. However, this reaction often requires harsh conditions and can lead to mixtures of regioisomers. More recent advancements in C-H functionalization offer milder alternatives. For example, a practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides has been reported. nih.gov This process involves the reaction of a pyridine N-oxide with an activated isocyanide, followed by in situ deprotection of an N-formylaminopyridine intermediate. nih.gov
Direct Methylation: The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles like pyridine. This radical-based reaction allows for the introduction of alkyl groups, such as a methyl group, onto the pyridine ring. The regioselectivity of the Minisci reaction can sometimes be a challenge, but strategies using blocking groups can provide exquisite control. nih.gov
A straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) has been described, indicating the availability of methylated aminopyridine precursors. researchgate.net
Regioselective Functionalization of Pyridine Ring Systems
Controlling the position of functionalization on the pyridine ring is critical for the synthesis of a specific isomer like this compound. Several strategies have been developed to achieve high regioselectivity.
One approach involves the use of directing groups or pre-functionalized substrates. For instance, a blocking group can be temporarily installed on the pyridine ring to direct subsequent reactions to a specific position. nih.gov A study reported the invention of a simple maleate-derived blocking group that enables highly selective Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov
Another strategy is to leverage the inherent reactivity of substituted pyridines. The electronic nature of existing substituents can influence the position of further functionalization. For example, the presence of an amino group can direct electrophilic substitution, while an electron-withdrawing group can direct nucleophilic attack.
Recent research has focused on developing novel methods for regioselective C-H functionalization. researchgate.net These methods often employ transition metal catalysts or photoredox catalysis to achieve high selectivity under mild conditions. acs.org For example, visible-light-driven photocatalysis with quinolinone has been used for the site-divergent functionalization of pyridinium derivatives. acs.org
Development of Green Chemistry Methodologies in Pyridinamine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridinamines to reduce environmental impact and improve efficiency. rasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov A one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) under microwave irradiation has been developed to produce pyridines in excellent yields (82-94%) within minutes. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. rasayanjournal.co.in This approach reduces the number of synthetic steps, minimizes waste, and saves time and resources. The synthesis of functionalized imidazo[1,2-a]pyridine (B132010) derivatives has been achieved through a catalyst-free, three-component cascade reaction in a green solvent. nih.gov
Use of Greener Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol, and the development of recyclable catalysts are key aspects of green chemistry. researchgate.netdoi.org Sulfonated asphaltene has been used as a recyclable catalyst in a one-pot multi-component reaction to generate β-amino carbonyl derivatives in high yields. researchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can simplify purification and reduce waste. researchgate.net Ball milling is a mechanical method that can facilitate solvent-free reactions by increasing the surface area of reactants. rasayanjournal.co.in
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and cost.
Key parameters that are often optimized include:
Catalyst and Ligand: The choice of catalyst and ligand can have a profound impact on the reaction outcome. For instance, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can influence the efficiency of both C-C and C-N bond formation.
Solvent: The polarity and boiling point of the solvent can affect reaction rates and selectivity. Studies have shown that for certain reactions, water can be a highly effective and environmentally friendly solvent. researchgate.net
Temperature: Reaction temperature can influence the rate of reaction and the formation of byproducts. Microwave-assisted synthesis often allows for rapid heating to high temperatures, leading to shorter reaction times. nih.gov
Base: The choice and amount of base can be critical, particularly in cross-coupling reactions.
Reactant Stoichiometry: Adjusting the ratio of reactants can help to drive the reaction to completion and minimize the formation of side products. researchgate.net
An example of reaction optimization is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, where the amount of dimethylcyanamide (B106446) was optimized to achieve almost full conversion of the starting pyridine N-oxide. researchgate.net
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| This compound | C₁₂H₁₂N₂ | Target Molecule |
| 2-chloro-4-(pyridin-3-yl)pyrimidine | C₉H₆ClN₃ | Intermediate |
| 2-methyl-5-nitroaniline | C₇H₈N₂O₂ | Reactant |
| 3-amino-6-chloropyridazine | C₄H₄ClN₃ | Reactant |
| 3-amino-6-iodopyridazine | C₄H₄IN₃ | Reactant |
| 2-aminopyridine (B139424) | C₅H₆N₂ | Product/Precursor |
| 2-amino-6-methylpyridine | C₆H₈N₂ | Precursor |
| (6-methyl-pyridin-2-ylamino)-acetic acid | C₈H₁₀N₂O₂ | Derivative |
| p-formylphenyl-4-toluenesulfonate | C₁₄H₁₂O₄S | Reactant |
| ethyl cyanoacetate | C₅H₇NO₂ | Reactant |
| acetophenone | C₈H₈O | Reactant |
| ammonium acetate | C₂H₇NO₂ | Reactant |
Reaction Chemistry and Transformational Studies of 6 Methyl 5 Phenyl 3 Pyridinamine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties
The pyridine ring is generally considered an electron-deficient aromatic system, making electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. chemrxiv.orgquora.com However, the presence of the strongly activating amino group at the 3-position significantly influences the regioselectivity of such reactions. The amino group directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).
In the case of 6-methyl-5-phenyl-3-pyridinamine, the C6 position is already substituted with a methyl group. Therefore, electrophilic attack is anticipated to occur preferentially at the C2 and C4 positions. The methyl group at C6 provides a mild activating effect, while the phenyl group at C5 can exert both inductive and resonance effects that will further modulate the reactivity of the pyridine ring.
Direct electrophilic substitution on the unprotected aminopyridine can be complicated by the reaction of the electrophile with the basic amino group. To circumvent this, the amino group is often protected, for instance as a pivaloylamide or a carbamate, prior to the electrophilic substitution step. acs.orgacs.org
Halogenation: The halogenation of 3-aminopyridine (B143674) derivatives can be achieved using various reagents. For instance, N-Boc-3-aminopyridine can undergo lithiation at the 4-position followed by reaction with an electrophilic halogen source like hexachloroethane (B51795) or 1,2-dibromoethane (B42909) to yield the corresponding 4-halo derivative. nih.gov Another approach involves the direct halogenation of 3-aminopyridine. For example, chlorination of 3-aminopyridine with hydrogen peroxide in concentrated hydrochloric acid can yield 2-chloro-3-aminopyridine. google.com A method for the 3-selective halogenation of pyridines has also been developed using Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions. chemrxiv.orgnih.gov
Nitration: The nitration of 3-aminopyridine derivatives typically requires protection of the amino group to prevent oxidation and to direct the substitution. For example, N,N'-di-(3-pyridyl)-urea, formed from 3-aminopyridine, can be nitrated with a mixture of nitric and sulfuric acid to yield N,N'-di-(2-nitro-3-pyridyl)-urea, which upon hydrolysis gives 2-nitro-3-aminopyridine. google.comgoogle.com Nitration of pyridines can also be achieved using nitric acid in trifluoroacetic anhydride (B1165640). rsc.org
Sulfonation: Aromatic sulfonation is a reversible reaction that can be used to introduce a sulfonic acid group onto an aromatic ring. wikipedia.org The sulfonation of 4-aminopyridine (B3432731) with chlorosulfonic acid or sulfur trioxide occurs at the 3-position, directed by the electron-donating amino group.
Regarding the phenyl moiety of this compound, the pyridinyl substituent acts as an electron-withdrawing group, directing incoming electrophiles to the meta positions of the phenyl ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reactive Moiety | Predicted Position of Electrophilic Attack | Activating/Deactivating Groups and their Effects |
| Pyridine Ring | C2, C4 | -NH₂ (at C3): Strong activation, ortho, para-directing. -CH₃ (at C6): Weak activation. -Ph (at C5): Weakly deactivating (inductive), potential for resonance effects. |
| Phenyl Ring | meta (C3', C5') | Pyridinyl group (at C1'): Deactivating, meta-directing. |
Nucleophilic Reactions at the Pyridine Nitrogen and Carbon Centers
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The nitrogen atom can act as a nucleophile, leading to N-alkylation, N-acylation, or the formation of N-oxides. N-aminopyridinium salts can be synthesized from pyridine and hydroxylamine-O-sulfonic acid. nih.gov These salts can then undergo further functionalization. nih.gov
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a feasible reaction pathway, particularly if a good leaving group is present at an activated position (ortho or para to the nitrogen). While this compound itself does not possess a typical leaving group, derivatization could introduce one.
Derivatization and Functionalization at the Aminopyridine Moiety
The primary amino group at the C3 position is a key site for a variety of chemical transformations. It can readily undergo acylation with acyl halides or anhydrides to form the corresponding amides. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride yields N-[5-bromo-2-methylpyridin-3-yl]acetamide. google.com Similarly, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one reacts with acyl halides to give N-acylated derivatives. acs.org
The amino group can also participate in the formation of Schiff bases (imines) upon reaction with aldehydes and ketones. For instance, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one reacts with aromatic aldehydes to afford the corresponding Schiff bases. nih.gov These imines can be subsequently reduced to secondary amines.
Cyclization Reactions Involving this compound as a Building Block
The bifunctional nature of this compound, possessing both an amino group and a reactive pyridine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. For example, 3-amino-4-methylpyridines can undergo a [4+1]-cyclization with trifluoroacetic anhydride to form 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. ntnu.no This type of reaction highlights the potential of the methyl group at C6 and the amino group at C3 to participate in cyclization reactions.
Furthermore, the reaction of N1,N2-bis(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)oxalylamide, a derivative of a related aminopyridine, in the presence of phosphorus oxychloride leads to the formation of a bis-(oxazolo[5,4-b]pyridine) system. acs.org This demonstrates the utility of the amino group in constructing fused oxazole (B20620) rings.
Transformations Involving the Methyl and Phenyl Substituents
The methyl group at the C6 position can potentially undergo oxidation to a carboxylic acid or be involved in condensation reactions after activation. The phenyl group at the C5 position can undergo electrophilic substitution as previously discussed, or it can be a site for metal-catalyzed cross-coupling reactions to introduce further substituents.
Metal-Catalyzed Transformations and Organometallic Chemistry of Pyridinamine Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. Aminopyridines can participate in such reactions, often with the amino group acting as a directing group. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are particularly noteworthy. For instance, 5-bromo-2-methylpyridin-3-amine and its N-acetylated derivative have been shown to efficiently couple with various arylboronic acids in the presence of a palladium catalyst to produce novel biaryl pyridine derivatives. google.comorgsyn.org
Rhodium-catalyzed C-H activation and annulation reactions of N-aryl-2-aminopyridines with partners like disulfides and propargylic alcohols have been developed to synthesize thiolated and indole (B1671886) derivatives, respectively. google.com While these examples are on a different isomer, they suggest that the amino group of this compound could direct similar transformations. The pyridyl nitrogen can also act as an intramolecular nucleophile and a directing group in palladium-catalyzed carbonylative intramolecular cyclizations. google.com
Furthermore, pyridinamine derivatives can act as ligands to form organometallic complexes with various metals, such as copper. acs.org
Table 2: Summary of Key Reactions and Transformations
| Reaction Type | Reagents and Conditions | Product Type |
| Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS) | Halogenated pyridinamine |
| Electrophilic Nitration | HNO₃ / H₂SO₄ (with protected amine) | Nitropyridinamine |
| Acylation of Amino Group | Acyl halides, Anhydrides | N-Acylpyridinamine |
| Schiff Base Formation | Aldehydes / Ketones | Imine |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridinamine |
| Cyclization | e.g., Trifluoroacetic anhydride | Fused heterocyclic systems (e.g., Azaindoles) |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 6 Methyl 5 Phenyl 3 Pyridinamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR spectra are fundamental for identifying the types and number of unique protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum for 6-Methyl-5-phenyl-3-pyridinamine would be expected to show distinct signals for each type of proton. The chemical shift (δ) of these signals is influenced by the local electronic environment. Based on its structure, the predicted signals would include:
Aromatic Protons: Signals for the protons on the phenyl and pyridine (B92270) rings, typically appearing in the range of δ 6.0-8.5 ppm. The specific splitting patterns would reveal their positions relative to each other.
Amine (NH₂) Protons: A broad singlet corresponding to the two protons of the amino group. Its chemical shift can vary depending on the solvent and concentration.
Methyl (CH₃) Protons: A sharp singlet for the three protons of the methyl group, expected to appear in a more upfield region, typically around δ 2.0-2.5 ppm. tsijournals.com
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. It is a powerful tool for confirming the total number of carbons and identifying their functional types. For this compound, distinct signals would be anticipated for the six carbons of the phenyl ring, the five carbons of the pyridine ring (one being substituted with the methyl group and another with the amino group), and the single carbon of the methyl group.
Predicted ¹H and ¹³C NMR Data This table is predictive and based on typical chemical shift values for similar structural motifs.
| Technique | Structural Unit | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | Pyridine-H | ~7.0 - 8.5 | Singlet / Doublet |
| Phenyl-H | ~7.2 - 7.6 | Multiplet | |
| Amine-NH₂ | Variable (broad) | Singlet (broad) | |
| Methyl-CH₃ | ~2.1 - 2.5 | Singlet | |
| ¹³C NMR | Pyridine & Phenyl Carbons | ~110 - 160 | N/A |
| Methyl Carbon | ~18 - 25 | N/A |
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the connectivity of protons within the phenyl ring and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the methyl proton signal would correlate to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, such as linking the phenyl ring protons to the pyridine ring carbons, and the methyl protons to the carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and conformation of the molecule, for instance, the spatial relationship between the phenyl ring and the methyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound when it interacts with infrared radiation or laser light, providing a "fingerprint" based on its functional groups.
FT-IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound, the key vibrational bands would be:
N-H Stretching: The amino group (NH₂) would typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net
C-H Stretching: Aromatic C-H stretching from the phenyl and pyridine rings would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations from the double bonds within the aromatic rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net
N-H Bending: The scissoring vibration of the amino group typically appears around 1600 cm⁻¹. researchgate.net
Typical FT-IR Absorption Bands This table presents generally accepted frequency ranges for the indicated functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (R-NH₂) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Aryl Ring | 3010 - 3100 |
| Aliphatic C-H Stretch | Methyl (CH₃) | 2850 - 2960 |
| C=C / C=N Stretch | Aromatic Ring | 1400 - 1650 |
| N-H Bend | Primary Amine (R-NH₂) | 1590 - 1650 |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds (like N-H), Raman is particularly effective for non-polar, symmetric bonds. The Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of the phenyl and pyridine rings. Comparing the FT-IR and Raman spectra can help in assigning complex vibrational modes. Studies on related aminopyridines utilize Raman spectroscopy to confirm assignments made by IR and computational methods. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers clues about the molecule's structure through analysis of its fragmentation pattern.
For this compound (C₁₂H₁₂N₂), the molecular weight is approximately 184.24 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 184. A high-resolution mass spectrum would confirm the exact molecular formula.
Common fragmentation pathways for this structure would likely involve:
Loss of a methyl radical (•CH₃), resulting in a fragment at [M-15]⁺.
Cleavage of the phenyl group, leading to characteristic fragments.
Rearrangements and fragmentation of the pyridine ring.
Predicted Mass Spectrometry Fragments This table is predictive and based on the chemical structure.
| m/z Value | Identity | Description |
|---|---|---|
| ~184 | [M]⁺ | Molecular Ion |
| ~169 | [M-15]⁺ | Loss of a methyl group (•CH₃) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound (C₁₂H₁₂N₂), the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally measure this value. The resulting data would be presented in a table comparing the calculated and found mass, along with the mass error in parts-per-million (ppm), providing strong evidence for the compound's identity.
Interactive Data Table: Illustrative HRMS Data Presentation
| Analyte | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | Data not available | Data not available | Data not available |
Note: As of the latest search, specific high-resolution mass spectrometry data for this compound has not been published in accessible scientific literature.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a focused X-ray beam. The diffraction pattern of the X-rays as they pass through the crystal lattice is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The resulting data would confirm the connectivity of the methyl, phenyl, and amine groups to the pyridine ring and reveal the planarity of the aromatic systems and the torsion angles between them. Key crystallographic parameters are typically reported in a standardized format. While crystal structures for related aminopyridine derivatives exist, specific data for this compound is not currently available. nih.govnih.gov
Interactive Data Table: Typical Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂ |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c) | Data not available |
| Unit Cell Angles (α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Z (molecules per unit cell) | Data not available |
| R-factor | Data not available |
Note: A search of crystallographic databases did not yield a deposited crystal structure for this compound.
Chiroptical Spectroscopy for Stereochemical Analysis (If Applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—those that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.
The structure of this compound itself is achiral and therefore would not exhibit a CD spectrum. It lacks a stereocenter and possesses a plane of symmetry. Consequently, chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this specific compound in its ground state. The study of chiroptical properties would become relevant only if the compound were derivatized with a chiral auxiliary or placed in a chiral environment. rsc.org
Computational and Theoretical Investigations of 6 Methyl 5 Phenyl 3 Pyridinamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting the electronic structure and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 6-Methyl-5-phenyl-3-pyridinamine, DFT studies would be invaluable for optimizing its three-dimensional structure to find the most stable (ground state) geometry.
Ab Initio Methods for Electronic Properties and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost.
These methods could be applied to this compound to obtain highly accurate predictions of its electronic properties and to corroborate findings from DFT. They are particularly useful for calculating spectroscopic parameters where high precision is required. However, there are no published ab initio studies specifically investigating the properties of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a flexible molecule like this compound, revealing how it behaves in different environments (e.g., in a solvent or interacting with a biological target).
These simulations could predict the preferred orientations of the phenyl and methyl groups relative to the pyridinamine core and analyze the stability of different conformers. MD is also essential for studying intermolecular interactions, such as hydrogen bonding patterns or stacking interactions, which are crucial for understanding the condensed-phase behavior of the compound. To date, no specific MD simulation studies on this compound have been reported in scientific journals.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT and ab initio calculations, are frequently used to predict spectroscopic data. By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can be used to aid in the interpretation of experimental data by assigning specific peaks to the corresponding molecular vibrations.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Visible electronic transitions can be calculated. This information is critical for structural elucidation and confirmation. A computational study on this compound would provide a theoretical basis for its spectroscopic signature, but such a study has not been published.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry can map out the potential energy surface for a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that represent the barrier to reaction.
For this compound, such studies could explore its potential synthetic routes or its metabolic pathways. For example, calculations could determine the most likely sites for electrophilic or nucleophilic attack, predict reaction kinetics, and provide a detailed understanding of how the molecule might be formed or how it might degrade. Currently, the literature lacks theoretical investigations into the reaction mechanisms involving this compound.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built using a dataset of known compounds to predict the properties of new or untested molecules.
To develop a QSAR/QSPR model relevant to this compound, it would need to be included in a larger dataset of similar molecules with measured activities or properties. The model would use calculated molecular descriptors (e.g., electronic, topological, or steric parameters) to build a predictive equation. While a powerful tool in drug discovery and materials science, no specific QSAR or QSPR models have been published that focus on or include this compound.
Synthesis and Exploration of 6 Methyl 5 Phenyl 3 Pyridinamine Derivatives and Analogues
Design Principles for Modulating Pyridinamine Structure and Reactivity
The modulation of the 6-Methyl-5-phenyl-3-pyridinamine structure is guided by several key design principles aimed at fine-tuning its electronic and steric properties. The pyridine (B92270) ring, with its inherent electron-deficient nature, and the attached phenyl and amino groups provide multiple sites for modification.
Electronic Effects: The reactivity of the pyridinamine core is significantly influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) on the pyridine or phenyl ring can increase the electron density of the system, enhancing the nucleophilicity of the amino group and the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can impact reaction pathways and the basicity of the molecule. For instance, the introduction of EWGs on a pyrazole (B372694) ring, a related heterocyclic system, has been shown to increase its basicity by increasing the acidity of the N-H proton. mdpi.com
Bioisosteric Replacement: A common strategy in drug design involves replacing certain functional groups with others that have similar physical or chemical properties, a concept known as bioisosterism. In the context of pyridine-containing compounds, the pyridine ring itself might be replaced with other heterocycles like methylisoxazole, isothiazole, or various diazines to improve metabolic stability or avoid potential toxicity issues. beilstein-journals.org
Strategies for Substituent Introduction on the Pyridine Ring
The pyridine ring of this compound offers several positions for the introduction of new substituents, allowing for a high degree of structural diversification.
Direct Functionalization: While direct C-H activation on pyridine rings can be challenging, modern synthetic methods are providing new avenues. More traditionally, electrophilic substitution reactions are difficult due to the electron-deficient nature of the pyridine ring. However, nucleophilic substitution reactions on halopyridines are a common and effective strategy. For example, reacting a chloropyridine with a primary or secondary amine is a well-established method for synthesizing aminopyridine derivatives. researchgate.net
Condensation Reactions: A versatile approach to constructing substituted pyridines is through condensation reactions. The Hantzsch dihydropyridine (B1217469) synthesis, which involves the reaction of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound, is a classic example that allows for the incorporation of various substituents on the resulting pyridine ring. beilstein-journals.org
Functional Group Interconversion: Once a substituent is in place, it can often be converted into other functional groups. For instance, a methyl group can be oxidized to a carboxylic acid, which can then be transformed into a variety of amides, esters, or other derivatives.
A summary of strategies for substituent introduction on the pyridine ring is presented in the table below.
| Strategy | Description | Example |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) by a nucleophile. | Reaction of a 2-halopyridine with an amine to form a 2-aminopyridine (B139424) derivative. researchgate.net |
| Hantzsch Dihydropyridine Synthesis | Condensation of an aldehyde, ammonia, and a 1,3-dicarbonyl compound. | Synthesis of substituted pyridines with various functional groups. beilstein-journals.org |
| Functional Group Interconversion | Transformation of an existing substituent into a new functional group. | Oxidation of a methyl group to a carboxylic acid. |
Strategies for Substituent Introduction on the Phenyl Ring
The phenyl ring of this compound is amenable to a wide range of electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule.
Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce substituents at the ortho, meta, and para positions of the phenyl ring. The directing effects of the existing substituents on the ring will govern the regioselectivity of these reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a halogenated phenyl precursor that is coupled with a variety of partners, including boronic acids, alkenes, and terminal alkynes.
Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of the ortho position of a directed metalating group (DMG) on the phenyl ring, followed by quenching with an electrophile. This allows for the regioselective introduction of substituents at the position ortho to the DMG.
The following table summarizes key strategies for functionalizing the phenyl ring.
| Strategy | Description | Example Reaction |
| Electrophilic Aromatic Substitution | Introduction of a substituent via reaction with an electrophile. | Nitration of the phenyl ring using a mixture of nitric and sulfuric acids. |
| Suzuki Coupling | Palladium-catalyzed reaction of a phenyl halide with a boronic acid. | Coupling of a bromo-substituted phenyl ring with a phenylboronic acid to form a biphenyl (B1667301) derivative. |
| Directed Ortho-Metalation (DoM) | Regioselective functionalization at the ortho position of a directing group. | Lithiation of an N,N-diethylbenzamide followed by reaction with an electrophile. |
Synthesis of Fused Heterocyclic Systems Incorporating the Pyridinamine Moiety
The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures often exhibit unique biological activities and photophysical properties.
One common approach involves the reaction of the amino group of the pyridinamine with a bifunctional reagent, leading to the formation of a new ring fused to the pyridine core. For example, the reaction of an aminopyridine with a 1,3-dicarbonyl compound can lead to the formation of a fused pyrimidone ring. Similarly, fused triazine and triazepine systems have been synthesized from aminopyrimidine precursors. nih.gov
Another strategy involves intramolecular cyclization reactions. For instance, a suitably functionalized pyridinamine derivative can undergo cyclization to form a new ring. An example is the synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives, where a pyrazolopyridine intermediate undergoes cyclization with a chromenone derivative. mdpi.com The synthesis of various fused systems, such as pyrazolo[3,4-b]pyridines and thieno[2,3-d]pyrimidines, highlights the versatility of this approach. mdpi.comresearchgate.net
The table below provides examples of fused heterocyclic systems derived from pyridinamine-like structures.
| Fused System | Synthetic Approach | Starting Materials |
| Pyrimido[1,2-a]pyrimidinones | Ring-opening/ring-closure rearrangement of bicyclic amino compounds. nih.gov | Bicyclic oxygen-containing amino compounds. nih.gov |
| Chromeno[2,3-d]pyrimido[1,6-b] beilstein-journals.orgnih.govgoogle.comtriazines | Condensation and cyclization. nih.gov | 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine and hydrazonoyl halides. nih.gov |
| Chromeno[4,3-d]pyrazolo[3,4-b]pyridinones | Cyclocondensation reaction. mdpi.com | 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one. mdpi.com |
Stereoselective Synthesis of Chiral Derivatives (If Applicable)
While the core structure of this compound is achiral, the introduction of substituents or the formation of certain fused ring systems can create chiral centers. The stereoselective synthesis of such chiral derivatives is crucial, as different enantiomers or diastereomers often exhibit distinct biological activities.
Asymmetric Catalysis: The use of chiral catalysts is a powerful method for achieving high stereoselectivity. For example, rhodium-catalyzed amination of thioethers using a chiral N-mesyloxycarbamate has been shown to produce chiral sulfilimines with high yields and stereoselectivities. nih.gov The use of chiral ligands and additives can significantly influence the stereochemical outcome of the reaction. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to synthesize the target chiral molecule. By incorporating a chiral building block into the synthetic sequence, the desired stereochemistry can be established early on.
Resolution of Racemates: In cases where a racemic mixture is formed, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through methods such as classical resolution with a chiral resolving agent or chiral chromatography.
The development of stereoselective synthetic methods is an active area of research, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.
Applications of 6 Methyl 5 Phenyl 3 Pyridinamine As a Synthetic Intermediate and Building Block
Utilization in the Construction of Complex Heterocyclic Systems
6-Methyl-5-phenyl-3-pyridinamine serves as a valuable precursor for the synthesis of various fused heterocyclic systems, particularly those containing a pyrimidine ring fused to the pyridine (B92270) core. The presence of the amino group at the 3-position and the adjacent C4-carbon atom allows for cyclocondensation reactions with a variety of reagents to form new heterocyclic rings.
One of the most significant applications is in the synthesis of pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines, which are classes of compounds with diverse biological activities. The general strategy involves the reaction of the 3-aminopyridine (B143674) moiety with bifunctional electrophiles. For instance, condensation with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic acid derivatives, can lead to the formation of a fused pyrimidinone ring.
While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of the 3-aminopyridine scaffold is well-established. For example, the reaction of 3-aminopyridines with diethyl malonate can yield pyrido[3,2-d]pyrimidin-4-ols. Similarly, reactions with α,β-unsaturated carbonyl compounds can also be employed to construct fused heterocyclic systems.
Table 1: Examples of Heterocyclic Systems Derived from 3-Aminopyridine Scaffolds
| Reactant for 3-Aminopyridine | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| Diethyl malonate | Pyrido[3,2-d]pyrimidin-4-ol | Cyclocondensation |
| β-Ketoester | Substituted Pyrido[3,2-d]pyrimidin-4-one | Cyclocondensation |
| α,β-Unsaturated ester | Dihydropyrido[3,2-d]pyrimidin-4-one | Michael Addition-Cyclization |
| Isothiocyanate followed by cyclization | Pyrido[3,2-d]pyrimidine-2-thione | Addition-Cyclization |
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The amino group of this compound makes it an ideal component for various MCRs, particularly isocyanide-based MCRs like the Ugi and Passerini reactions.
In a typical Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org this compound can act as the amine component in this reaction, leading to the formation of complex structures incorporating the pyridinyl moiety. The resulting products can be further modified to generate diverse chemical libraries for drug discovery and other applications.
The Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, can also potentially utilize derivatives of this compound. wikipedia.org Although direct participation of the amino group is not characteristic of the classic Passerini reaction, modifications and related MCRs could incorporate this functionality.
The participation of 3-aminopyridine derivatives in other MCRs, such as those for the synthesis of polysubstituted pyridines and other heterocycles, is also an area of active research. These reactions offer an efficient and atom-economical route to complex molecules with potential applications in medicinal chemistry and materials science.
Table 2: Potential Multi-Component Reactions Involving this compound
| MCR Type | Other Components | Potential Product |
|---|---|---|
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-N-(6-methyl-5-phenylpyridin-3-yl)acetamide |
| Groebke–Blackburn–Bienaymé reaction | Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine (B132010) derivative |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-Ketoester (2 equiv.) | Dihydropyridine derivative |
As a Precursor for Advanced Organic Materials (Focused on synthetic utility)
The aromatic nature of the pyridine and phenyl rings in this compound, coupled with the potential for functionalization at the amino and methyl groups, makes it a candidate as a building block for advanced organic materials. These materials often possess unique electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The synthetic utility of this compound in this context lies in its ability to be incorporated into larger conjugated systems. For instance, the amino group can be used as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Buchwald-Hartwig amination) to link it to other aromatic units. The phenyl and pyridine rings themselves can also be functionalized to tune the electronic properties of the resulting material.
While specific research detailing the use of this compound in the synthesis of advanced organic materials is not widely reported, the broader class of aminopyridine derivatives has been explored for such purposes. nih.gov The development of novel luminescent and semiconducting materials often relies on the creative combination of various aromatic and heterocyclic building blocks, and this compound represents a potentially valuable, yet underexplored, component in this field.
Table 3: Potential Synthetic Transformations for Advanced Organic Materials
| Transformation | Reagents | Potential Material Application |
|---|---|---|
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | Hole-transporting material for OLEDs |
| Suzuki Coupling (on a halogenated derivative) | Arylboronic acid, Palladium catalyst, Base | Conjugated polymer for OPVs |
| Diazotization and Azo Coupling | NaNO₂, HCl; then an electron-rich aromatic | Organic dye for dye-sensitized solar cells |
Contribution to Ligand Design in Catalysis
The pyridine nitrogen and the exocyclic amino group in this compound provide two potential coordination sites for metal ions, making it an attractive scaffold for the design of ligands for catalysis. Ligands play a crucial role in modern catalysis by modulating the reactivity and selectivity of metal catalysts.
By modifying the amino group or other positions on the pyridine ring, bidentate or even tridentate ligands can be synthesized. For example, reaction of the amino group with a molecule containing another donor atom (e.g., a phosphine (B1218219) or another nitrogen heterocycle) can lead to the formation of a chelating ligand. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation.
The steric and electronic properties of the ligand, which are influenced by the methyl and phenyl substituents on the pyridine ring, can be fine-tuned to optimize the performance of the catalyst for a specific reaction. While the direct application of this compound in catalysis is not extensively documented, the principles of ligand design suggest its potential as a valuable precursor. The broader family of aminopyridine-based ligands has been successfully employed in a range of catalytic systems. nih.govacs.org
Table 4: Potential Ligand Architectures and Catalytic Applications
| Ligand Type | Potential Metal Complex | Potential Catalytic Application |
|---|---|---|
| N,N'-Bidentate (from derivatization of NH₂) | Palladium(II) | Suzuki or Heck cross-coupling |
| N,P-Bidentate (from derivatization of NH₂) | Rhodium(I) or Iridium(I) | Asymmetric hydrogenation |
| Pincer Ligand (from derivatization of NH₂ and C4) | Ruthenium(II) | Transfer hydrogenation |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Pyridinamines
The synthesis of pyridine (B92270) derivatives has historically been a central theme in organic chemistry. researchgate.net Contemporary research, however, is focused on developing more efficient, selective, and environmentally benign methods for constructing the pyridinamine scaffold. These novel methodologies are moving away from traditional, often harsh, condensation reactions toward more sophisticated and sustainable approaches. researchgate.netijpsonline.com
One of the most promising areas is the advancement of multicomponent reactions (MCRs) . MCRs offer significant advantages by combining three or more reactants in a single step to form a complex product, thereby reducing waste, shortening reaction times, and simplifying purification processes. rasayanjournal.co.innih.gov The development of one-pot, four-component reactions for synthesizing substituted pyridines showcases the potential of this strategy. nih.gov
The use of novel catalytic systems is another key trend. Transition metal catalysts, particularly those based on palladium, continue to be refined for cross-coupling reactions to create functionalized pyridines. numberanalytics.com Beyond traditional homogeneous catalysts, there is a growing interest in heterogeneous catalysts like zeolites (e.g., H-Beta, H-ZSM-5) and metal-organic frameworks (MOFs), which offer the significant advantage of being easily separable and recyclable. numberanalytics.comnih.gov Furthermore, photocatalysis and electrocatalysis are emerging as powerful techniques that allow for pyridine synthesis under mild conditions with high selectivity. numberanalytics.com
Recent breakthroughs have also focused on innovative ring-forming strategies. For instance, researchers have developed methods to functionalize pyridines at the typically hard-to-modify meta position by temporarily opening the pyridine ring, functionalizing the resulting linear intermediate, and then re-closing it. acs.org These advanced techniques provide unprecedented access to novel pyridinamine analogues.
Table 1: Comparison of Traditional vs. Novel Synthetic Methodologies for Pyridinamines
| Methodology | Description | Advantages |
|---|---|---|
| Traditional Condensation Reactions | Step-wise reactions often requiring harsh conditions (e.g., high heat, strong acids/bases). ijpsonline.com | Well-established and understood. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. rasayanjournal.co.in | Increased efficiency, reduced waste, shorter reaction times. rasayanjournal.co.innih.gov |
| Transition Metal Catalysis | Use of catalysts (e.g., Palladium) to facilitate cross-coupling and cyclization reactions. researchgate.netnumberanalytics.com | High selectivity and functional group tolerance. numberanalytics.com |
| Heterogeneous Catalysis | Use of solid-phase catalysts like zeolites or MOFs. numberanalytics.comnih.gov | Ease of catalyst separation and recyclability. numberanalytics.comresearchgate.net |
| Photocatalysis/Electrocatalysis | Use of light or electric potential to drive reactions. numberanalytics.com | Mild reaction conditions, high selectivity. numberanalytics.com |
| Ring Opening/Closing Strategies | Temporary cleavage of the pyridine ring to allow for novel functionalization. acs.org | Access to previously difficult-to-synthesize isomers. acs.org |
Integration of Machine Learning and Artificial Intelligence in Pyridinamine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and pyridinamine research is no exception. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. nih.govmdpi.comresearchgate.net
In the context of pyridinamine research, AI can be applied in several key areas:
De Novo Drug Design: AI algorithms can design novel molecules with desired properties from scratch. mdpi.com For instance, generative models can propose new pyridinamine derivatives that are optimized for binding to a specific biological target.
Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly assess large compound libraries to identify potential "hits" with a high probability of activity. nih.govnih.gov This was successfully applied in a study to identify novel aminopyridine-based JAK2 inhibitors, where computational docking was used to screen thousands of compounds and later to optimize the lead structures. nih.gov
Synthesis Planning: Retrosynthetic analysis, the process of planning a chemical synthesis in reverse, is being augmented by AI. researchgate.netresearchgate.net ML models can predict viable synthetic pathways, suggesting the most efficient routes to complex target molecules like 6-Methyl-5-phenyl-3-pyridinamine. researchgate.net
Property Prediction: ML models can be trained to predict various physicochemical and biological properties of molecules, such as solubility, toxicity, and bioactivity (ADMET properties), before they are even synthesized. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. A recent study used a machine learning-assisted material genome approach to design and screen 2,450 virtual pyridine-based polymers for a specific application, demonstrating the power of this predictive capability. nih.gov
While the application of AI in drug discovery is still evolving, it holds immense promise for accelerating the discovery of new pyridinamine-based therapeutics and materials. rsc.orgenamine.net
Flow Chemistry and Continuous Processing in Pyridinamine Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is emerging as a powerful technology for chemical synthesis. beilstein-journals.orgdigitellinc.com This approach offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. organic-chemistry.org
The synthesis of pyridines and their derivatives is particularly well-suited for flow chemistry. Studies have demonstrated that classic pyridine syntheses, such as the Bohlmann–Rahtz and Hantzsch syntheses, can be efficiently performed in continuous flow reactors, often coupled with microwave heating to accelerate reaction rates. beilstein-journals.orgnih.govresearchgate.net This combination allows for the rapid, one-step synthesis of trisubstituted pyridines without the need to isolate intermediates, which can be a significant bottleneck in batch processing. beilstein-journals.orgnih.gov
A key advantage of flow chemistry is the ability to safely handle reaction conditions that would be hazardous on a large scale in a batch reactor. organic-chemistry.org For example, the N-oxidation of pyridine derivatives using hydrogen peroxide can be performed much more safely and efficiently in a packed-bed microreactor. organic-chemistry.org This process has been shown to be stable for over 800 hours of continuous operation while maintaining high catalyst activity and yielding up to 99% of the desired product. organic-chemistry.org
The adoption of flow chemistry for the synthesis of this compound and its analogues could lead to more efficient, safer, and cost-effective manufacturing processes, facilitating both laboratory-scale research and large-scale industrial production.
Exploration of this compound in Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly guiding the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. acs.orgchemistryforsustainability.org The synthesis of pyridinamines, including this compound, is an active area for the application of these principles. researchgate.netnih.gov
Future research will likely focus on several key areas of sustainable chemistry:
Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A major trend is the shift towards more environmentally friendly solvents, such as water, ethanol, or even solvent-free reaction conditions. rasayanjournal.co.inresearchgate.netbiosynce.com Pyridine itself and its derivatives are also being explored as recyclable, high-boiling point green solvents. biosynce.com
Energy Efficiency: Techniques like microwave-assisted and ultrasonic synthesis are being employed to reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov Microwave-assisted synthesis of pyridine derivatives has been shown to produce excellent yields in minutes, compared to hours with traditional heating. nih.gov
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle in action. rasayanjournal.co.in
Renewable Feedstocks and Recyclable Catalysts: There is a growing emphasis on using renewable starting materials and developing catalysts that can be easily recovered and reused for multiple reaction cycles, such as heterogeneous catalysts. researchgate.net
By embracing these green chemistry approaches, the synthesis of this compound can become more sustainable, minimizing its environmental footprint while maintaining high efficiency and product quality. nih.gov
Table 2: Green Chemistry Approaches in Pyridinamine Synthesis
| Green Chemistry Principle | Application in Pyridinamine Synthesis | Key Benefits |
|---|---|---|
| Safer Solvents and Conditions | Use of water, ethanol, or solvent-free conditions. rasayanjournal.co.inresearchgate.net | Reduced toxicity and environmental impact. rasayanjournal.co.in |
| Energy Efficiency | Microwave-assisted and ultrasonic synthesis. rasayanjournal.co.innih.gov | Shorter reaction times, lower energy consumption. nih.gov |
| Catalysis | Use of recyclable heterogeneous catalysts (e.g., zeolites) and biocatalysts. numberanalytics.comresearchgate.net | Reduced waste, catalyst reusability. researchgate.net |
| High Atom Economy | Multicomponent reactions (MCRs) that incorporate most atoms from reactants into the product. rasayanjournal.co.in | Minimal byproduct and waste generation. rasayanjournal.co.in |
| Design for Degradation | Designing molecules that break down into innocuous products after use. | Reduced environmental persistence. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-5-phenyl-3-pyridinamine, and how can purity be ensured during synthesis?
- Methodology : A multi-step approach is typical for pyridine derivatives. Begin with a Suzuki-Miyaura coupling to introduce the phenyl group to a halogenated pyridine precursor, followed by regioselective methylation at the 6-position. Catalytic systems like Pd(PPh₃)₄ with Na₂CO₃ in THF/water (1:1) are effective for coupling . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol) ensures >95% purity. Validate purity using HPLC (C18 column, 70:30 acetonitrile/water) and NMR .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify methyl (δ ~2.4 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm).
- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 200.1212 (calculated for C₁₂H₁₄N₂).
- X-ray crystallography (if crystalline): Resolve bond angles/distances to confirm regiochemistry .
Q. What solvents and conditions are optimal for handling this compound in experimental settings?
- Methodology : The compound is moderately polar; dissolve in DMSO or dichloromethane for reactions. For solubility testing, use a gradient of ethanol/water (0–100%). Store under inert gas (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light due to potential photodegradation .
Q. What analytical techniques are critical for assessing stability under varying pH and temperature?
- Methodology : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–13, 37°C, 24 hrs) and monitor degradation via UV-Vis (λ ~260 nm).
- Thermal stability : Use TGA/DSC to identify decomposition points (>150°C typical for pyridinamines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology : Use Design of Experiments (DoE) to test variables:
- Catalyst loading (0.5–5 mol% Pd), temperature (60–100°C), and solvent ratios.
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs conventional) .
- In-line FTIR monitors intermediate formation to minimize side products .
Q. What mechanistic insights can be gained from kinetic studies of this compound’s reactivity?
- Methodology : Perform time-resolved NMR or stopped-flow UV spectroscopy to track intermediates. For example, study nucleophilic aromatic substitution at the 3-position using deuterated solvents to identify rate-limiting steps. Compare DFT calculations (B3LYP/6-31G*) with experimental kinetic data .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinase enzymes). Validate predictions with SPR (surface plasmon resonance) assays to measure binding affinity (KD). Adjust substituents (e.g., electron-donating groups at the 5-position) to enhance interactions .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodology :
- Dynamic effects : Variable-temperature NMR (25–60°C) identifies rotational barriers causing splitting.
- Isotopic labeling : Synthesize deuterated analogs to isolate coupling patterns.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals from aromatic protons .
Q. What experimental designs are recommended for evaluating biological activity while minimizing cytotoxicity?
- Methodology :
- In vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination). Include a counter-screen on non-cancerous cells (e.g., HEK293) to assess selectivity .
- In vivo : Use zebrafish embryos for rapid toxicity profiling (LC₅₀ at 24–72 hrs) before murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
